molecular formula C18H26ClNO4S B2545402 1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone CAS No. 865659-29-6

1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone

Cat. No.: B2545402
CAS No.: 865659-29-6
M. Wt: 387.92
InChI Key: BQPWKZINBIRUHT-UHFFFAOYSA-N
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Description

1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone is a useful research compound. Its molecular formula is C18H26ClNO4S and its molecular weight is 387.92. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone, due to its structural complexity, participates in various chemical reactions that underline its significance in synthetic organic chemistry. Research indicates that compounds with vinylsulfone and vinylsulfonamide groups, which are structurally related to the compound , exhibit broad biological activities, notably as enzyme inhibitors. These functionalities also render them useful as active agents in synthetic processes, including 1,4-addition and electrocyclization reactions, highlighting their versatility in chemical synthesis (Kharkov University Bulletin Chemical Series, 2020).

Material Science Applications

The compound's relevance extends to material science, particularly in the development of sulfonated polymers for fuel cell applications. A study on sulfonated poly(arylene ether sulfone)s block copolymers demonstrates the importance of such sulfonated structures in enhancing proton conductivity, a crucial property for fuel cell membranes. These materials exhibit superior mechanical properties and phase separation, beneficial for efficient proton exchange (ACS applied materials & interfaces, 2009).

Pharmaceutical Applications

While specific details on the compound this compound might not be directly available, related structures have been explored for pharmaceutical applications. For example, sulfonamide structures derived from similar chemical frameworks have shown promise as potent adenosine A2B receptor antagonists, indicating potential therapeutic benefits in treating diseases mediated by these receptors (Journal of medicinal chemistry, 2006).

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methylsulfonylmethyl]-4-hydroxypiperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO4S/c1-17(2,3)16(21)20-10-8-18(22,9-11-20)13-25(23,24)12-14-4-6-15(19)7-5-14/h4-7,22H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPWKZINBIRUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.